molecular formula C16H15FN2O3S B2843667 ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate CAS No. 1172080-99-7

ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate

Cat. No. B2843667
CAS RN: 1172080-99-7
M. Wt: 334.37
InChI Key: OOAYZEDYYWSCJY-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use. Pyrrole is a 5-membered aromatic ring, but the electron pair on the nitrogen atom is not part of the aromatic system, thus making pyrrole a 4n+2 aromatic compound .


Molecular Structure Analysis

The compound contains a pyrrole ring, which is a five-membered ring with two double bonds and one nitrogen atom. The presence of the nitrogen atom in the ring introduces polarity and the ability to form hydrogen bonds, which can have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

Pyrrole compounds are known to undergo various chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring .

Scientific Research Applications

Anticancer Activity

This compound has been tested for its anticancer activity and was found to have an IC50 of 95.2 μg/mL against the HCT 116 cell line . This suggests that it could potentially be used in the treatment of certain types of cancer.

Antiviral Activity

Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity . Therefore, it’s possible that this compound could also have antiviral properties.

Anti-inflammatory Activity

Again, indole derivatives have been found to possess anti-inflammatory activity . Given the structural similarities, this compound could potentially be used in the treatment of inflammatory conditions.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This suggests that this compound could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests that this compound could potentially be used in the treatment of microbial infections.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activity . This suggests that this compound could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . This suggests that this compound could potentially be used in the treatment of diabetes.

Antimalarial Activity

This compound could potentially be used in the synthesis of benzimidazoles and perimidines for possible use as antimalarial treatments .

Future Directions

The future directions for this compound would depend on its intended use and efficacy. Pyrrole derivatives are a rich field of study in medicinal chemistry, with potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

ethyl 2-[[5-(4-fluorophenyl)-1,3-dihydrothieno[3,4-c]pyrrol-4-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c1-2-22-16(21)15(20)18-14-13-9-23-8-10(13)7-19(14)12-5-3-11(17)4-6-12/h3-7H,2,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAYZEDYYWSCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C2CSCC2=CN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate

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